molecular formula C12H11N7O2 B2655446 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 2034506-06-2

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2655446
CAS No.: 2034506-06-2
M. Wt: 285.267
InChI Key: AMDOQSKNCILFIK-UHFFFAOYSA-N
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Description

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide is a chemical compound of interest due to its unique structural properties and potential applications in various scientific fields. Its intricate molecular framework suggests a range of possible interactions and reactivities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide typically involves multi-step reactions that start with the formation of the benzotriazine core, followed by the attachment of the triazole moiety and the carboxamide group. Common reagents include:

  • Precursors for benzotriazine synthesis.

  • Triazole formation via Huisgen cycloaddition.

  • Carboxamide group incorporation through amide bond formation.

Industrial Production Methods

While large-scale industrial production of this specific compound may be less common, analogous compounds are synthesized using automated batch reactors ensuring high yields and purity through meticulous control of reaction conditions such as temperature, pH, and solvent selection.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various reactions, such as:

  • Oxidation: : Modifying the oxidation state of the triazole or benzotriazine units.

  • Reduction: : Reducing functional groups to obtain different chemical states.

  • Substitution: : Introducing new substituents on the triazole or benzotriazine rings.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like potassium permanganate.

  • Reduction: : Reducing agents such as sodium borohydride.

  • Substitution: : Halogenated compounds and bases under mild conditions.

Major Products

These reactions can yield varied products, including different substituted triazole and benzotriazine derivatives, each with unique properties.

Scientific Research Applications

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide has significant applications in:

  • Chemistry: : As a precursor for synthesizing novel organic compounds.

  • Biology: : Inhibitors or modulators of biological pathways.

  • Medicine: : Potential therapeutic agents, especially in targeting specific proteins or enzymes.

  • Industry: : Catalysts or intermediates in chemical manufacturing.

Mechanism of Action

The compound functions through specific interactions with molecular targets, often involving binding to active sites of proteins or enzymes, inhibiting their function. These interactions can lead to modifications in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Comparison

When compared to similar compounds, N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide exhibits unique features such as distinct binding affinities and reactivity profiles.

List of Similar Compounds

  • N-(2-(benzotriazinyl)ethyl)-1H-1,2,3-triazole-4-carboxamide

  • N-(2-(pyridin-4-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide

  • N-(2-(quinolin-4-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide

Properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N7O2/c20-11(10-7-14-17-15-10)13-5-6-19-12(21)8-3-1-2-4-9(8)16-18-19/h1-4,7H,5-6H2,(H,13,20)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDOQSKNCILFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=NNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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